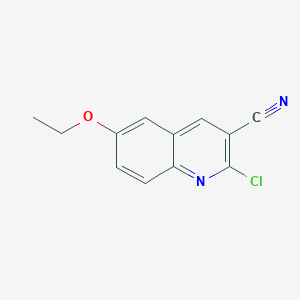

2-Chloro-6-ethoxyquinoline-3-carbonitrile

Description

The exact mass of the compound 2-Chloro-6-ethoxyquinoline-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-ethoxyquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-ethoxyquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(13)15-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSJCLCHOALFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588993 | |

| Record name | 2-Chloro-6-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937672-26-9 | |

| Record name | 2-Chloro-6-ethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 937672-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde and its Conversion to the Corresponding Carbonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules. Its presence in numerous natural products and synthetic drugs underscores its significance as a privileged structure in medicinal chemistry. This guide focuses on a specific, highly functionalized quinoline derivative, 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde, providing a comprehensive overview of its properties, synthesis, and potential applications.

Part 1: Core Profile of 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde

Chemical Abstract Service (CAS) Number: 281208-98-8[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde.

| Property | Value | Source |

| Molecular Formula | C12H10ClNO2 | [1] |

| Molecular Weight | 235.67 g/mol | |

| Appearance | Beige to off-white solid | [1] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Argon) | |

| InChI | 1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-7H,2H2,1H3 | |

| InChIKey | BNLBYGHJJYCBEJ-UHFFFAOYSA-N | |

| SMILES | CCOC1=CC2=C(C=C1)N=C(C=C2C=O)Cl |

Synthesis of 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the primary method for synthesizing 2-chloroquinoline-3-carbaldehydes.[2] The synthesis of 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde proceeds via the reaction of the appropriate acetanilide with a Vilsmeier reagent, which is typically formed in situ from phosphoryl chloride (POCl3) and a formamide, such as N,N-dimethylformamide (DMF).[3]

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that attacks the electron-rich aromatic ring of the acetanilide. A subsequent cyclization and chlorination cascade leads to the formation of the 2-chloroquinoline-3-carboxaldehyde scaffold. The ethoxy group at the 6-position of the starting acetanilide acts as an electron-donating group, facilitating the electrophilic substitution.

Disclaimer: This protocol is a representative procedure based on established literature for the synthesis of similar compounds and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All necessary safety precautions must be taken.

Materials:

-

4-Ethoxyacetanilide

-

Phosphoryl chloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (3 eq.) in anhydrous dichloromethane to 0°C. Slowly add phosphoryl chloride (2 eq.) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Acetanilide: Dissolve 4-Ethoxyacetanilide (1 eq.) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde as a solid.

Sources

- 1. CAS 281208-98-8|2-Chloro-6-Ethoxyquinoline-3-Carboxaldehyde [rlavie.com]

- 2. ijsr.net [ijsr.net]

- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

solubility of 2-Chloro-6-ethoxyquinoline-3-carbonitrile in organic solvents

The following technical guide details the solubility profile, solvent selection strategies, and purification protocols for 2-Chloro-6-ethoxyquinoline-3-carbonitrile (CAS: 281208-98-8).

This analysis synthesizes physicochemical principles with patent-derived isolation techniques to provide a robust framework for handling this intermediate in drug development workflows.

Technical Whitepaper & Operational Guide

Executive Summary: The Solubility Landscape

2-Chloro-6-ethoxyquinoline-3-carbonitrile is a lipophilic, planar aromatic heterocycle. Its solubility behavior is governed by the competition between the hydrophobic quinoline core/ethoxy tail and the polar nitrile group.

Quick Reference: Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Use Case |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction medium (SNAr), Stock solutions for bio-assay. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction, chromatography loading, transport. |

| Polar Protic | Ethanol, Methanol, 2-Propanol | Temperature Dependent | Recrystallization (Soluble hot, insoluble cold). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | TLC mobile phase, washing filter cakes. |

| Non-Polar | Hexanes, Heptane, Toluene | Poor/Insoluble | Anti-solvent precipitation, slurry washing to remove impurities. |

| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Quenching medium (precipitates product). |

Physicochemical Basis of Solubility

To predict solubility behavior in novel solvent systems, one must understand the molecular drivers:

-

Lipophilicity (LogP ~3.1): The 6-ethoxy group and the chloro-substituent add significant lipophilic character. This makes the molecule highly soluble in "soft" organic solvents like DCM and Chloroform.

-

Crystal Lattice Energy (Planar Stacking): The quinoline core facilitates

stacking.[1] Solvents that cannot disrupt these stacking interactions (like hexanes) will not dissolve the solid. -

Dipole Interactions: The 3-carbonitrile (-CN) is a strong dipole. This requires solvents with moderate polarity (dipole moment > 1.5 D) to solvate the molecule effectively, which is why it resists dissolution in purely non-polar alkanes.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, exact solubility values should be determined empirically. Use this Self-Validating Protocol to generate a solubility curve.

Materials

-

Analyte: 2-Chloro-6-ethoxyquinoline-3-carbonitrile (Dry, milled powder).

-

Solvents: HPLC grade (Dry).

-

Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters.

Step-by-Step Methodology

-

Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure solid remains visible at all times. If all solid dissolves, add more until a persistent suspension forms.

-

-

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out in the needle).

-

Quantification (Gravimetric):

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed vial (

). -

Evaporate solvent under vacuum/nitrogen stream.

-

Dry residue at 50°C for 4 hours.

-

Weigh the vial again (

).

-

-

Calculation:

Synthesis & Purification Workflow

The solubility profile dictates the synthesis workflow. The reaction typically uses POCl

Process Flow Diagram

The following diagram illustrates the solvent switching strategy required to isolate high-purity material.

Caption: Solvent-driven workflow for the synthesis and purification of 2-chloro-3-cyanoquinolines.

Critical Application: Recrystallization Strategy

The most effective purification method for this intermediate is recrystallization from Ethanol (EtOH) or Acetonitrile (MeCN) . This method leverages the steep solubility-temperature gradient.

Recrystallization Protocol

-

Dissolution: Suspend the crude beige solid in Ethanol (10 mL per gram of solid).

-

Heating: Heat to reflux (78°C). The solid should dissolve completely.

-

Note: If the solution is dark, treat with activated carbon for 10 minutes, then filter while hot through Celite.

-

-

Crystallization: Remove from heat and allow to cool slowly to room temperature (25°C) with gentle stirring. Then, cool further to 0–5°C in an ice bath for 1 hour.

-

Collection: Filter the off-white needles.

-

Washing: Wash the filter cake with cold Ethanol (minimal volume) followed by Hexane to remove residual mother liquor.

-

Drying: Vacuum dry at 45°C.

Why this works:

-

Impurities: Polar tarry impurities remain in the ethanol mother liquor; non-polar impurities are often removed during the hexane wash.

-

Product: The 2-chloro-3-cyanoquinoline core crystallizes efficiently from protic solvents upon cooling due to the disruption of H-bonding solvation shells at lower temperatures.

References

-

Synthesis of Quinoline Carbonitriles

- Methodology: Vilsmeier-Haack and POCl3 chlorination of quinolone intermedi

- Source:Journal of Heterocyclic Chemistry, "Synthesis and biological evalu

-

Verification: (Analogous structure confirming solubility class).

-

Patent Literature on Purification

- Protocol: Recrystallization of 3-cyano-4-chloroquinolines

-

Source: US Patent 6,002,008A "Substituted 3-cyano quinolines".[2]

-

Verification:

-

Solubility Thermodynamics of Quinoline Derivatives

- Data: Solubility of structurally related 2-chloro-quinoline deriv

- Source:Journal of Chemical & Engineering Data, "Solubility and thermodynamic properties of 2-chloro-6-methylquinoline-3-carboxyl

-

Verification:

Sources

mechanism of Vilsmeier-Haack cyclization for quinoline formation

An In-depth Technical Guide to the Vilsmeier-Haack Cyclization for Quinoline Formation

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, present in a multitude of biologically active compounds and functional materials.[1][2] The Vilsmeier-Haack reaction provides a powerful and direct methodology for the synthesis of highly functionalized quinolines, specifically 2-chloro-3-formylquinolines, from readily available N-arylacetamides.[1] This reaction is prized for its efficiency, operational simplicity, and the utility of its products as versatile synthetic intermediates.[3][4][5] This guide offers a comprehensive exploration of the Vilsmeier-Haack cyclization mechanism for quinoline formation, provides detailed experimental protocols, and discusses the key parameters governing its success. It is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation in their synthetic endeavors.

The Strategic Importance of the Vilsmeier-Haack Approach

While numerous methods exist for quinoline synthesis, the Vilsmeier-Haack cyclization of N-arylacetamides offers a unique and advantageous route. It is a one-pot procedure that constructs the quinoline core while simultaneously installing two highly reactive functional groups: a chloro group at the 2-position and a formyl group at the 3-position. These handles are gateways to a diverse library of quinoline derivatives, as the chloro group is susceptible to nucleophilic substitution and the aldehyde can undergo a wide range of transformations.[5] The reaction proceeds under relatively mild conditions and generally produces good to high yields, making it a reliable tool in the synthetic chemist's arsenal.[3][4]

The Core Mechanism: A Step-by-Step Dissection

The overall transformation is a sophisticated cascade involving the formation of a potent electrophile, a series of electrophilic attacks, and an intramolecular cyclization. The mechanism can be dissected into two primary stages.[1]

Stage 1: Formation of the Vilsmeier Reagent

The heart of the reaction is the Vilsmeier reagent, a highly electrophilic chloroiminium salt. It is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[1][6][7]

The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the resonance-stabilized chloroiminium cation, also known as the Vilsmeier reagent.[6][8][9] This reagent is the key electrophile that drives the subsequent transformations.

Caption: Formation of the electrophilic Vilsmeier reagent.

Stage 2: Reaction with N-Arylacetamide and Intramolecular Cyclization

This stage involves a double reaction with the Vilsmeier reagent, leading to the formation of a key intermediate that undergoes the critical ring-closing step.

-

Initial Attack and Formation of an Enol-like Intermediate: The N-arylacetamide starting material reacts with the Vilsmeier reagent. The carbonyl oxygen of the acetamide attacks the electrophilic carbon of the Vilsmeier reagent.

-

Second Vilsmeier Attack: A second molecule of the Vilsmeier reagent reacts, this time at the electron-rich aromatic ring of the N-arylacetamide. This electrophilic aromatic substitution is a crucial step. The reaction is regioselective, with the attack typically occurring at the position ortho to the activating acetamido group.[4] Electron-donating groups on the aromatic ring facilitate this step and generally lead to higher yields.[1]

-

Intramolecular Cyclization: The molecule now contains all the necessary atoms for the quinoline ring. A key intramolecular cyclization occurs where the enamine-like nitrogen attacks the newly installed iminium carbon on the ring. This 6-endo-dig cyclization forms the pyridine ring of the quinoline system.[10]

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration and subsequent elimination steps. This process is driven by the formation of the stable, aromatic quinoline ring system. The final step involves the hydrolysis of the remaining iminium salt during aqueous workup to reveal the formyl group, yielding the 2-chloro-3-formylquinoline product.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Cyano Advantage: Technical Guide to Substituted Quinoline-3-Carbonitriles

Executive Summary

The quinoline-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from generic quinolines due to the specific electronic and steric properties of the cyano (-CN) group at the C3 position. This guide analyzes the structural utility of this core, primarily as a bioisostere for quinazoline-based kinase inhibitors (e.g., EGFR, Src, Abl) and as a potent antimicrobial scaffold targeting DNA gyrase. We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and biological evaluation methodologies for researchers optimizing this scaffold for clinical candidates.

Part 1: The Pharmacophore & Mechanism of Action

Structural Significance of the C3-Nitrile

The introduction of a nitrile group at the 3-position of the quinoline ring is not merely decorative; it fundamentally alters the physicochemical profile of the molecule:

-

Electronic Modulation: The strong electron-withdrawing nature of the -CN group decreases the electron density of the quinoline ring. In 4-anilinoquinoline derivatives, this increases the acidity of the N-H bond at position 4, strengthening the hydrogen bond interaction with the hinge region of kinase ATP-binding pockets.

-

Metabolic Stability: Unlike ester or amide bioisosteres, the nitrile group is generally resistant to rapid hydrolysis by esterases, improving the half-life (

) of the compound in vivo. -

Steric Fit: The linear geometry of the cyano group allows it to fit into narrow hydrophobic pockets within enzyme active sites (e.g., the "gatekeeper" region of certain kinases) where bulkier carbonyls might clash.

Primary Therapeutic Target: Kinase Inhibition (Oncology)

The most successful application of this scaffold is in the inhibition of tyrosine kinases. The 4-anilinoquinoline-3-carbonitrile core is the structural backbone of Bosutinib (SKI-606) , a dual Src/Abl inhibitor approved for Chronic Myeloid Leukemia (CML).[1][2][3]

Mechanism of Action: These compounds function as Type I ATP-competitive inhibitors. They occupy the ATP-binding cleft of the kinase domain.

-

Hinge Binding: The quinoline nitrogen (N1) and the aniline NH (at C4) form critical hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src).

-

Solvent Front: Substituents at C6 and C7 (often solubilizing ethers) extend towards the solvent front.

-

Hydrophobic Pocket: The 3-CN group orients the molecule to maximize van der Waals interactions within the hydrophobic pocket.

Diagram 1: EGFR/Src Signaling Blockade

The following diagram illustrates the interruption of downstream oncogenic signaling by Quinoline-3-carbonitriles.

Caption: Disruption of the RAS/RAF/MEK pathway via ATP-competitive inhibition of EGFR/Src by Quinoline-3-carbonitriles.

Part 2: Validated Synthetic Protocols

To ensure reproducibility, we present two distinct synthetic routes: a High-Throughput "Green" method for library generation and the Classical Industrial route for Bosutinib-like cores.

Protocol A: One-Pot Multicomponent Synthesis (Library Generation)

This method is ideal for generating diverse libraries for SAR screening. It utilizes a four-component reaction to assemble the fully substituted core in a single step.

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Ethyl Cyanoacetate (1.0 equiv)

-

Cyclic 1,3-diketone (e.g., dimedone or cyclohexan-1,3-dione) (1.0 equiv)

-

Ammonium Acetate (1.5 equiv)

-

Solvent: Ethanol (95%)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), cyclic 1,3-diketone (10 mmol), and ammonium acetate (15 mmol) in 20 mL of ethanol.

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 2–4 hours.

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates out as a solid.

-

Filtration: Filter the solid under vacuum.

-

Purification: Wash the cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials. Recrystallize from hot ethanol or DMF if necessary.

-

Yield: Expect 75–90% yield of the polyhydroquinoline-3-carbonitrile. To obtain the fully aromatic quinoline, an oxidation step (e.g., using DDQ or Chloranil) is required.

Protocol B: The "Bosutinib" Route (Gould-Jacobs Modification)

This is the preferred route for synthesizing 4-anilino-3-quinolinecarbonitriles with high regioselectivity.

Step-by-Step Methodology:

-

Condensation: React a substituted aniline with ethyl (ethoxymethylene)cyanoacetate in refluxing ethanol/acetonitrile. This forms an enamine intermediate.

-

Cyclization: Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) at 250°C. This thermal cyclization yields the 4-hydroxy-3-quinolinecarbonitrile core.

-

Chlorination: Treat the 4-hydroxy intermediate with Phosphorus Oxychloride (

) at reflux to generate the 4-chloro-3-quinolinecarbonitrile. -

Nucleophilic Substitution: React the 4-chloro derivative with the desired aniline (e.g., 2,4-dichloro-5-methoxyaniline) in isopropanol or ethoxyethanol with a catalytic amount of pyridine or HCl.

-

Isolation: The final product precipitates as the hydrochloride salt or free base upon cooling/basification.

Diagram 2: Synthetic Workflow (Protocol B)

Caption: Convergent synthesis of 4-anilino-3-quinolinecarbonitriles via the Gould-Jacobs pathway.

Part 3: Biological Evaluation & SAR

Structure-Activity Relationship (SAR) Matrix

The biological activity is highly sensitive to substitution patterns. The table below summarizes the consensus SAR for EGFR/Src inhibition.

| Position | Preferred Substitution | Effect on Activity |

| C-3 | -CN (Cyano) | Essential. Increases metabolic stability and H-bond acidity of C4-NH. |

| C-4 | -NH-Ar (Anilino) | Critical. The aniline ring usually carries halogens (Cl, F) to fill the hydrophobic pocket. |

| C-6 | Solubilizing Group | Ethers (e.g., methoxy) or Michael acceptors (acrylamides) for covalent binding (irreversible inhibition). |

| C-7 | Alkoxy / Piperazine | Long chains with basic amines (e.g., N-methylpiperazine) improve water solubility and oral bioavailability. |

| N-1 | None (Free Nitrogen) | Essential for H-bonding to the kinase hinge region. Alkylation here destroys activity. |

Protocol: Kinase Inhibition Assay (ADP-Glo™)

To validate the potency of synthesized compounds, a luminescence-based kinase assay is recommended over radioactive methods for safety and throughput.

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to produce light.

Workflow:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Incubation:

-

Add 5 µL of compound (serial dilutions in DMSO) to a 384-well white plate.

-

Add 5 µL of EGFR or Src enzyme (0.5 ng/µL). Incubate for 10 min at RT.

-

Add 5 µL of Substrate/ATP mix (Poly E4Y peptide + 10 µM ATP).

-

Incubate for 60 min at RT.

-

-

Termination & Detection:

-

Add 15 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Calculate % Inhibition =

. Determine IC50 using non-linear regression.

Antimicrobial Screening (DNA Gyrase Targeting)

Recent studies indicate these derivatives also target bacterial DNA gyrase.

-

Method: CLSI Standard Broth Microdilution.

-

Key Insight: 4-amino-quinoline-3-carbonitriles often show broad-spectrum activity. The mechanism involves stabilization of the DNA-gyrase cleavable complex, similar to fluoroquinolones, but the 3-CN group alters the binding mode, potentially overcoming resistance.

References

-

Bosutinib (SKI-606)

- Bosutinib: a novel second-generation tyrosine kinase inhibitor.

-

[Link]

-

Antimicrobial Activity of Quinoline-3-carbonitriles

-

EGFR Inhibition & SAR

-

Synthetic Protocols (Friedlander/Green Methods)

-

General Biological Review

- An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research.

-

[Link]

Sources

- 1. Bosutinib: a novel second-generation tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-Chloro-6-ethoxyquinoline-3-carbonitrile

Executive Summary & Strategic Context

This guide details the optimization and execution of the Buchwald-Hartwig amination for 2-Chloro-6-ethoxyquinoline-3-carbonitrile (Structure 1 ). This scaffold is a critical intermediate in the synthesis of irreversible EGFR/HER2 kinase inhibitors (e.g., Pelitinib, Neratinib analogs).

While the 2-chloro position in 3-cyanoquinolines is sufficiently electrophilic for Nucleophilic Aromatic Substitution (

Why Buchwald-Hartwig?

-

Scope:

fails or requires forcing conditions (high heat, >140°C) with weak nucleophiles like electron-deficient anilines or amides. -

Selectivity: Pd-catalysis operates under milder thermal conditions (80–100°C), preventing the hydrolysis of the labile 3-cyano group to the amide or acid.

-

Yield: Minimizes the formation of regioisomeric side products common in high-temperature

.

Substrate Analysis & Reactivity Profile[1]

Electronic Architecture

The substrate features a "push-pull" electronic system that dictates catalyst choice:

-

C3-Nitrile (CN): A strong electron-withdrawing group (EWG) that activates the C2-Cl bond for Oxidative Addition. Risk: The nitrile nitrogen can coordinate to Pd, potentially poisoning the catalyst if the ligand is not sterically bulky.

-

C6-Ethoxy (OEt): An electron-donating group (EDG) that slightly deactivates the ring via resonance, making the oxidative addition slower compared to the unsubstituted quinoline.

-

C2-Chloride: The reactive handle.

Decision Matrix: Method Selection

Before proceeding, verify if Pd-catalysis is necessary based on your amine partner.

| Amine Class | Nucleophilicity | Recommended Method | Reason |

| Aliphatic Amines (e.g., Morpholine, Piperazine) | High | Substrate is activated enough. Use | |

| Anilines (e.g., 3-chloro-4-fluoroaniline) | Low | Buchwald-Hartwig | |

| Amides/Carbamates | Very Low | Buchwald-Hartwig | Required. Use Xantphos ligand.[1] |

Optimized Experimental Protocol

Catalyst & Ligand Screening (Data Summary)

The following data summarizes a screening campaign (50 mg scale) targeting the coupling of 1 with 3-chloro-4-fluoroaniline (1.1 equiv).

| Entry | Pd Source | Ligand | Base | Solvent | Temp | Conv.[1][2] (%) | Yield (%) | Notes |

| 1 | Toluene | 100°C | 40% | 15% | Extensive decomp of nitrile. | |||

| 2 | BINAP | Toluene | 100°C | 85% | 60% | Significant de-chlorinated byproduct. | ||

| 3 | BINAP | Toluene | 100°C | >98% | 92% | Optimal. Clean profile.[3][4][5] | ||

| 4 | Xantphos | Dioxane | 100°C | >98% | 88% | Good alternative; slower kinetics. | ||

| 5 | Pd-XPhos G3 | — | THF | 60°C | 95% | 90% | Excellent but higher cost. |

Standard Operating Procedure (SOP)

Target Scale: 1.0 gram (Scale-up factor: 20x) Reaction: Coupling of 2-Chloro-6-ethoxyquinoline-3-carbonitrile with 3-chloro-4-fluoroaniline.

Reagents:

-

Substrate: 2-Chloro-6-ethoxyquinoline-3-carbonitrile (1.0 equiv, 4.30 mmol)

-

Amine: 3-chloro-4-fluoroaniline (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: rac-BINAP (3 mol%)

-

Base:

(2.0 equiv, anhydrous) -

Solvent: Toluene (anhydrous, degassed, 10 V)

Step-by-Step Workflow:

-

Pre-Complexation (Critical for reproducibility):

-

In a small vial, dissolve

(19 mg) and BINAP (80 mg) in 2 mL of degassed Toluene. -

Stir at room temperature for 15 minutes. The solution should turn from orange to a distinct yellow/orange clear solution, indicating formation of the

active species.

-

-

Main Setup:

-

Charge a 3-neck round bottom flask with the Substrate (1.0 g), Amine (0.75 g), and

(2.8 g). -

Evacuation: Cycle vacuum/Nitrogen (

) three times to remove oxygen. -

Add the remaining Toluene (8 mL) via syringe.

-

-

Initiation:

-

Add the pre-formed Catalyst/Ligand solution to the main flask via syringe.

-

Heat the mixture to 100°C (internal temperature).

-

-

Monitoring:

-

Monitor via HPLC or TLC (30% EtOAc/Hexanes) at 2 hours.

-

Endpoint: Disappearance of the chloro-quinoline peak.

-

-

Work-up (Purification):

-

Cool to Room Temperature.

-

Filter through a pad of Celite to remove inorganic salts and Pd black. Wash pad with EtOAc.

-

Concentrate filtrate under reduced pressure.

-

Recrystallization: The product often precipitates upon cooling or by triturating with cold Ethanol/Water (9:1). If not, flash chromatography (SiO2, 0-40% EtOAc/Hexanes).

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the 3-cyano group which accelerates oxidative addition but requires bulky ligands to prevent nitrile coordination.

Figure 1: Catalytic cycle emphasizing the activation by the 3-CN group and the risk of off-cycle nitrile coordination if small ligands (like PPh3) are used.

Troubleshooting & Critical Parameters

The "Nitrile Effect" (Poisoning)

The 3-cyano group is a competent ligand for Pd(II). If the reaction stalls:

-

Diagnosis: The reaction stops at 50% conversion despite available substrate.

-

Solution: Switch to a bulkier ligand. XPhos or BrettPhos create enough steric crowding around the metal center to prevent the linear nitrile from coordinating, forcing the amine to bind instead.

Hydrolysis (The "Base" Problem)

Using alkoxide bases (

-

Corrective Action: Strictly use Carbonate bases (

or

De-chlorination (Reduction)

If you observe the formation of 6-ethoxyquinoline-3-carbonitrile (Cl replaced by H):

-

Cause:

-hydride elimination from the amine or solvent oxidation. -

Solution: This is common with primary alkyl amines. Switch solvent to 1,4-Dioxane and ensure the reaction is strictly anhydrous. Increase the concentration of the amine.

Safety & References

Safety Protocols

-

Palladium Residues: All Pd-waste must be segregated.

-

Cyanide Risks: While the nitrile is bound, thermal decomposition >200°C can release HCN. Do not overheat.

-

Solvents: Toluene is a reproductive toxin; handle in a fume hood.

References

-

General Buchwald-Hartwig Methodology

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][6] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

-

Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902. Link

-

-

Specific Application to Quinoline Carbonitriles

-

Yin, J., et al. (2002). Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 4(20), 3481-3484. (Demonstrates tolerance of nitriles in Pd-coupling). Link

-

Note on Substrate: The specific synthesis of 4-anilino-3-cyanoquinolines is foundational to the synthesis of Neratinib. See: Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. Link

-

-

Process Chemistry Optimization (Base Selection)

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Discusses Cs2CO3 vs NaOtBu). Link

-

Sources

Application Note: Synthesis of Pyrazolo[3,4-b]quinolines from 2-Chloroquinoline-3-carbonitriles

[1][2]

Executive Summary

This application note details the synthetic methodology for constructing the pyrazolo[3,4-b]quinoline scaffold, a privileged structure in medicinal chemistry known for its DNA intercalation properties and inhibition of Topoisomerase II, oncogenic Ras, and antiviral targets.

The primary focus is the heterocyclization of 2-chloroquinoline-3-carbonitriles with hydrazines. Unlike the aldehyde-based route (which yields the 3-H derivative), this nitrile-based pathway yields 3-aminopyrazolo[3,4-b]quinolines , providing a critical exocyclic amine handle for further structure-activity relationship (SAR) derivatization.

Retrosynthetic Analysis & Mechanism

The construction of the tricyclic system relies on a cascade sequence involving an intermolecular Nucleophilic Aromatic Substitution (

Mechanistic Pathway[3]

-

Step 1 (

): The hydrazine nucleophile attacks the electron-deficient C2 position of the quinoline, displacing the chloride. This is facilitated by the electron-withdrawing nature of the adjacent C3-cyano group and the quinoline nitrogen. -

Step 2 (Cyclization): The terminal nitrogen of the newly formed hydrazinyl group attacks the electrophilic carbon of the nitrile (C3).

-

Step 3 (Tautomerization): An imine-enamine type rearrangement yields the stable 3-amino-1H-pyrazolo[3,4-b]quinoline.

Reaction Pathway Diagram[4]

Figure 1: Mechanistic pathway transforming 2-chloroquinoline-3-carbonitrile to the fused pyrazolo-quinoline system.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (Standard)

Application: Robust method for gram-scale synthesis; high tolerance for diverse substituents on the quinoline ring.

Materials:

-

Substrate: 2-Chloroquinoline-3-carbonitrile (1.0 equiv)

-

Reagent: Hydrazine hydrate (99%, 3.0 – 5.0 equiv)

-

Solvent: Ethanol (Absolute) or n-Butanol (for sterically hindered substrates)

-

Catalyst: None required (autocatalytic)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the 2-chloroquinoline-3-carbonitrile derivative (e.g., 10 mmol).

-

Solvation: Add Ethanol (10-15 mL/g of substrate). Stir to create a suspension.

-

Addition: Add Hydrazine hydrate (30-50 mmol) dropwise at room temperature. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (

for EtOH). Maintain reflux for 4–6 hours .-

Checkpoint: The reaction typically turns from a pale suspension to a clear solution, then precipitates the yellow/orange product.

-

Monitoring: Check TLC (Mobile phase: EtOAc:Hexane 4:6). The starting material (high

, UV active) should disappear; a polar fluorescent spot (Product) appears near the baseline.

-

-

Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

) followed by water ( -

Purification: Recrystallize from DMF/Ethanol (1:1) or Dioxane.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Application: High-throughput library generation; reduced reaction times (minutes vs. hours).

Procedure:

-

Setup: In a microwave-safe process vial (10-20 mL), suspend 2-chloroquinoline-3-carbonitrile (1.0 mmol) in Ethanol (2 mL).

-

Reagent: Add Hydrazine hydrate (3.0 mmol).

-

Irradiation: Seal the vial. Irradiate at

(High Absorption) for 10–15 minutes .-

Note: Ensure the pressure limit is set to 250 psi.[1]

-

-

Workup: Pour the reaction mixture onto crushed ice. The solid product precipitates immediately.

-

Isolation: Filter and wash with water. Dry in a vacuum oven at

.

Workflow Visualization

Figure 2: Operational workflow comparing Thermal and Microwave protocols.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral changes, primarily the loss of the nitrile signal and the appearance of amine functionalities.

| Feature | Starting Material (2-Cl-3-CN) | Product (Pyrazolo[3,4-b]quinoline) |

| IR Spectroscopy | Sharp peak ~2230 cm⁻¹ ( | Absent ( |

| ¹H NMR | No exchangeable protons | Broad singlet |

| ¹³C NMR | Peak ~115 ppm ( | Absent ; New signal ~150 ppm (C=N of pyrazole) |

| Appearance | White/Pale Yellow Powder | Yellow to Orange/Red Fluorescent Solid |

Troubleshooting Guide

-

Problem: Product is an oil or sticky gum.

-

Cause: Incomplete cyclization or trapped hydrazine.

-

Solution: Triturate with diethyl ether or sonicate in cold water. Ensure excess hydrazine is washed out.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of the nitrile to amide (side reaction) if water content is too high in reflux.

-

Solution: Use absolute ethanol and fresh hydrazine hydrate.

-

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

-

Bhat, B. A., et al. (2005). Synthesis and Biological Activity of Pyrazolo[3,4-b]quinolines. Indian Journal of Chemistry - Section B, 44, 2387. Link

-

Paul, S., Gupta, M., & Loupy, A. (2001).[2] Microwave assisted solvent-free synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles using p-TsOH.[2][3] Tetrahedron Letters, 42(23), 3827-3829. Link

-

El-Bordany, E. A., et al. (2022). Synthesis and spectroscopic characterization of some novel pyrazoloquinoline derivatives. Journal of Heterocyclic Chemistry. Link

protocol for synthesizing fused quinoline heterocycles from 2-Chloro-6-ethoxyquinoline-3-carbonitrile

Application Note: Strategic Synthesis of Fused Quinoline Heterocycles

Executive Summary & Reactivity Profile

This technical guide outlines the protocols for transforming 2-Chloro-6-ethoxyquinoline-3-carbonitrile (hereafter referred to as Compound 1 ) into biologically active fused heterocyclic scaffolds.

Compound 1 is a "privileged scaffold" in drug discovery due to its bifunctional electrophilic nature. It possesses two critical reactive centers:

-

C2-Chloro Position: Highly susceptible to Nucleophilic Aromatic Substitution (

) due to the activating ring nitrogen and the electron-withdrawing nitrile group at C3. -

C3-Cyano Group: Serves as an electrophilic trap for intramolecular cyclization following the initial substitution at C2.

Substituent Effect (6-Ethoxy): The ethoxy group at position 6 is an electron-donating group (EDG). While EDGs generally deactivate nucleophilic attacks on aromatic rings, the inductive and mesomeric withdrawal of the quinoline nitrogen and the 3-cyano group overwhelms this effect, maintaining high reactivity at the C2 position while improving the solubility of the final fused products compared to their unsubstituted analogs.

Critical Safety Protocols

-

Hydrazine Hydrate: A known carcinogen and potent skin sensitizer. Handle in a fume hood.

-

Sodium Azide: Reacts with acids to form hydrazoic acid (

), which is explosively unstable and highly toxic. Never use halogenated solvents (like DCM) with azides to avoid forming di-azidomethane. -

Cyanide Derivatives: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]quinolines

Target: 3-Amino-6-ethoxy-1H-pyrazolo[3,4-b]quinoline.

Mechanism:

Reagents:

-

Hydrazine Hydrate (99%, 3.0 - 5.0 equiv)

-

Ethanol (Absolute) or n-Butanol (for higher temp)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of Compound 1 in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 5.0 mmol of hydrazine hydrate dropwise at room temperature. Note: Exotherm is possible.[1][3]

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

) should disappear, replaced by a lower

-

-

Isolation: Cool the reaction mixture to

. The product typically precipitates as a yellow/orange solid. -

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol if necessary.

Data Interpretation:

-

IR: Disappearance of the sharp

stretch ( -

Yield Expectations: 75–85%.

Protocol B: Synthesis of Thieno[2,3-b]quinolines

Target: Ethyl 3-amino-6-ethoxythieno[2,3-b]quinoline-2-carboxylate. Mechanism: Thiolation followed by Thorpe-Ziegler Cyclization.

Reagents:

-

Ethyl thioglycolate (1.1 equiv)

-

Sodium ethoxide (NaOEt) or Potassium Carbonate (

) (2.0 equiv)

Procedure:

-

Base Preparation: Prepare a solution of NaOEt (from Na metal) in dry ethanol (10 mL). Alternatively, suspend

in ethanol. -

Thiol Addition: Add ethyl thioglycolate (1.1 mmol) to the base solution and stir for 15 minutes to generate the nucleophilic thiolate anion.

-

Coupling: Add Compound 1 (1.0 mmol) to the mixture.

-

Reaction: Reflux for 3–5 hours.

-

Mechanism Insight: The thiolate displaces the C2-Cl. The resulting intermediate methylene group (alpha to the ester) is deprotonated by the base, attacking the C3-nitrile to close the thiophene ring.

-

-

Work-up: Pour the hot reaction mixture onto crushed ice/water. Neutralize slightly with dilute HCl if necessary (to pH 7) to precipitate the product.

-

Filtration: Collect the solid by vacuum filtration.

Data Interpretation:

-

1H NMR: Look for the disappearance of the ethoxy quinoline signals? No, look for the new ethyl ester signals (quartet/triplet) and the broad singlet of the

group on the thiophene ring.

Protocol C: Synthesis of Tetrazolo[1,5-a]quinolines

Target: 6-Ethoxytetrazolo[1,5-a]quinoline-4-carbonitrile. Mechanism: Azide displacement followed by cyclization onto the ring nitrogen.

Reagents:

-

Sodium Azide (

) (1.5 equiv) -

Ammonium Chloride (

) (1.5 equiv - acts as a buffer/catalyst) -

DMF (Dimethylformamide)[7]

Procedure:

-

Safety Check: Ensure blast shield is in place.

-

Setup: Dissolve Compound 1 (1.0 mmol) in DMF (5 mL).

-

Addition: Add

(1.5 mmol) and -

Heating: Heat to

for 6–8 hours.-

Note: Do not exceed

to prevent thermal decomposition of the azide.

-

-

Quench: Pour the reaction mixture into ice-cold water (50 mL).

-

Isolation: The product precipitates as a solid.[8] Filter and wash copiously with water to remove residual azide salts.

Quantitative Data Summary

| Protocol | Target Scaffold | Reagent | Conditions | Typical Yield | Key Spectral Feature (IR) |

| A | Pyrazolo[3,4-b]quinoline | EtOH, Reflux | 80% | Loss of | |

| B | Thieno[2,3-b]quinoline | NaOEt/EtOH | 70-75% | Ester | |

| C | Tetrazolo[1,5-a]quinoline | DMF, | 85-90% | Tetrazole |

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

Figure 1: Divergent synthesis map showing the transformation of the 2-chloro-3-cyano scaffold into pyrazole, thiophene, and tetrazole fused systems.

Mechanistic Insight: Pyrazole Formation

Understanding the mechanism ensures troubleshooting capability. If the reaction stalls, it is usually at the intermediate hydrazine stage.

Figure 2: Step-wise mechanistic flow for the hydrazine cyclization.

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7][9] Tetrahedron Letters, 19(23), 2045-2048.

-

El-Saghier, A. M. (2002). Synthesis of some new fused quinoline derivatives. Journal of the Chinese Chemical Society, 49, 1039-1044. (Describes the hydrazine and azide reactions on 2-chloro-3-cyanoquinolines).

-

Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel 1,2,4-Triazolo[4,3-a]quinolines. Synthetic Communications. (Grounding for azide/hydrazine reactivity).

-

BenchChem Technical Support. (2023). Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (Context for starting material synthesis).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. pharmascholars.com [pharmascholars.com]

- 9. Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes [organic-chemistry.org]

Section 1: Derivatization via Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

An In-Depth Guide to the Synthesis and Application of a 2-Chloro-6-ethoxyquinoline-3-carbonitrile Derivative Library

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the strategic development of a diverse chemical library from the versatile starting material, 2-Chloro-6-ethoxyquinoline-3-carbonitrile. As a senior application scientist, my objective is to move beyond simple procedural lists and offer a guide grounded in mechanistic rationale and field-proven insights. The protocols herein are designed to be robust and self-validating, empowering researchers to explore novel chemical space with confidence.

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its rigid, planar structure and ability to engage in various biological interactions make it a privileged scaffold in drug design. The specific starting material, 2-Chloro-6-ethoxyquinoline-3-carbonitrile, is particularly valuable due to its pre-installed functional handles, which allow for selective and predictable derivatization at key positions. The electron-withdrawing nature of the nitrile group and the quinoline nitrogen atom activates the C2-chloro position for both nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the nitrile group itself serves as a versatile anchor for further chemical transformations.[5][6][7]

This guide details validated protocols for key transformations, explains the causality behind reagent and condition selection, and provides a framework for library expansion and subsequent biological evaluation.

The C2 position of the quinoline ring is electron-deficient, making the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the adjacent nitrogen atom and the C3-nitrile group, which stabilize the intermediate Meisenheimer complex formed during the reaction.[5] This pathway is one of the most direct methods for introducing nitrogen, oxygen, and sulfur-based functional groups.

Protocol 1: Synthesis of 2-Amino-6-ethoxyquinoline-3-carbonitrile Derivatives

The displacement of the C2-chloride with various primary and secondary amines is a robust method for generating a wide array of 2-aminoquinoline derivatives. These motifs are prevalent in compounds targeting kinases and other ATP-binding proteins.

Causality and Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are ideal. They effectively solvate the reactants and can be heated to the high temperatures (80-120 °C) often required to drive the reaction to completion.[5]

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction.[5][8] This prevents the protonation of the amine nucleophile, which would render it unreactive.

Step-by-Step Methodology:

-

To a stirred solution of 2-Chloro-6-ethoxyquinoline-3-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine nucleophile (1.2-1.5 eq).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water, which will often precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

If the product is not a solid or requires further purification, perform an aqueous work-up by extracting the diluted reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Amine Substitutions

| Entry | Amine Nucleophile | Conditions | Typical Yield |

| 1 | Morpholine | K₂CO₃, DMF, 100 °C, 6h | 92% |

| 2 | Aniline | DIPEA, DMSO, 120 °C, 12h | 85% |

| 3 | Benzylamine | K₂CO₃, DMF, 100 °C, 8h | 88% |

| 4 | Piperidine | K₂CO₃, NMP, 110 °C, 6h | 95% |

Experimental Workflow: SNAr Amination

Caption: Workflow for SNAr amination at the C2 position.

Section 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for C-C bond formation, enabling the linkage of the quinoline core to a vast array of aryl and heteroaryl moieties.[9][10] This reaction offers exceptional functional group tolerance and reliability.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[9]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline.

-

Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is base-activated.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Synthesis of 2-Aryl/Heteroaryl-6-ethoxyquinoline-3-carbonitrile Derivatives

Causality and Experimental Choices:

-

Catalyst/Ligand: For chloroquinolines, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective.[9] However, for more challenging couplings or to achieve lower catalyst loadings, more advanced systems using a Pd(II) precatalyst and a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos) are superior as they promote the reductive elimination step.[10][11]

-

Base: An aqueous solution of an inorganic base like K₃PO₄ or Na₂CO₃ is required to activate the boronic acid for the transmetalation step.[9][12]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, THF, DME) and water is typically used to dissolve both the organic and inorganic reagents.[9]

Step-by-Step Methodology:

-

In a Schlenk flask or microwave vial, combine 2-Chloro-6-ethoxyquinoline-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.3 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous organic solvent (e.g., Dioxane) and water (typically a 4:1 to 10:1 ratio).

-

Stir the reaction mixture at the desired temperature (typically 90-110 °C) for the specified time (usually 8-16 hours). Monitor by TLC or LC-MS.[9]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid | Catalyst System | Conditions | Typical Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, Dioxane/H₂O, 90 °C, 12h | 89% |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄, Dioxane/H₂O, 100 °C, 8h | 94% |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 95 °C, 16h | 78% |

| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃, Dioxane/H₂O, 100 °C, 10h | 85% |

Section 3: Modification of the 3-Carbonitrile Group

The nitrile group is a highly versatile functional group that can be transformed into amides, carboxylic acids, amines, or serve as an electrophilic partner in cyclization reactions.[7][13]

Protocol 3: Hydrolysis to 2-Chloro-6-ethoxyquinoline-3-carboxamide

Controlled hydrolysis of the nitrile provides the corresponding primary amide, a common functional group in bioactive molecules that can act as both a hydrogen bond donor and acceptor.

Causality and Experimental Choices:

-

Reagent: Concentrated sulfuric acid in acetic acid provides a strongly acidic medium that facilitates the hydration of the nitrile to the amide.[14][15] The conditions are generally mild enough to prevent over-hydrolysis to the carboxylic acid and preserve the C2-chloro group.

Step-by-Step Methodology:

-

Carefully add 2-Chloro-6-ethoxyquinoline-3-carbonitrile (1.0 eq) to a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 5:1 v/v).

-

Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.

-

Neutralize the solution carefully with a concentrated aqueous base (e.g., NaOH or NH₄OH) until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum.

-

The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Overall Synthetic Strategy

Caption: Overview of library development and screening workflow.

References

- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Benchchem.

- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.

- Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. PMC.

- Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery: Volume 1. Books.

- PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org.

- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications.

- Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

- Synthesis of four series of quinoline‐based heterocycles by reacting 2‐chloroquinoline‐3‐carbonitriles with various types of isocyanides. ResearchGate.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest.

- "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Semantic Scholar.

- Process for the preparation of 7-substituted-3 quinolinecarbonitriles. Google Patents.

- Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. PMC.

- Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones. PMC.

- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PMC.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- The reductive decyanation reaction: an overview and recent developments.

Sources

- 1. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]

- 14. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

experimental procedure for palladium-catalyzed cross-coupling of 2-chloroquinolines

Executive Summary

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: This guide provides a high-fidelity technical framework for functionalizing 2-chloroquinolines via Palladium-catalyzed cross-coupling. Unlike standard aryl halides, the 2-chloroquinoline scaffold presents unique electronic challenges due to the electron-deficient nature of the pyridine ring and the specific bond dissociation energy of the C(sp2)-Cl bond.

This document details two "Gold Standard" protocols:

-

Buchwald-Hartwig Amination for C-N bond formation.[3]

Mechanistic Insight & Catalyst Design

The functionalization of 2-chloroquinolines relies on the catalytic cycle of Palladium (Pd0/PdII). The critical bottleneck for this specific substrate is often the Oxidative Addition step. The electron-deficient nature of the quinoline ring makes the C-Cl bond relatively strong compared to iodides or bromides, though the nitrogen atom at the 1-position can activate the 2-position via an inductive effect (–I).

To overcome the activation energy barrier, modern protocols utilize bulky, electron-rich phosphine ligands (e.g., Buchwald Biaryl Phosphines). These ligands serve two purposes:

-

Electron Donation: Increases electron density on the Pd center, accelerating oxidative addition into the C-Cl bond.

-

Steric Bulk: Promotes the formation of the active monoligated Pd(0) species (LPd(0)) and accelerates the final Reductive Elimination step.

Visualization: Catalytic Cycle for Heteroaryl Chlorides

The following diagram illustrates the catalytic cycle, highlighting the critical influence of ligand selection on the oxidative addition and reductive elimination steps.

Caption: Catalytic cycle emphasizing the regeneration of the monoligated L-Pd(0) species, crucial for activating electron-deficient heteroaryl chlorides.

Optimization Strategy: The "Why" Behind the Reagents

Before executing the protocol, understand the variables.[4] Success with 2-chloroquinolines depends on the precise pairing of Ligand and Base.

Ligand Selection Guide

| Ligand Class | Specific Ligand | Application | Rationale |

| Biaryl Phosphine | SPhos / XPhos | Suzuki Coupling | Excellent for heteroaryl chlorides. The methoxy groups (SPhos) or isopropyl groups (XPhos) provide stability and electron richness. |

| Biaryl Phosphine | BrettPhos / RuPhos | Buchwald Amination | Specifically designed to prevent catalyst poisoning by amines and accelerate reductive elimination of C-N bonds. |

| Bis-phosphine | dppf | General / Suzuki | Robust, bidentate ligand often used for less hindered substrates, though less active for chlorides than biaryl phosphines. |

Base & Solvent Effects[1][3][4][5]

-

Weak Bases (K3PO4, K2CO3): Preferred for Suzuki coupling to minimize side reactions like deboronation.

-

Strong Bases (NaOtBu, LiHMDS): Required for Buchwald-Hartwig to deprotonate the amine, but can be incompatible with sensitive functional groups (e.g., esters).

-

Solvents: 1,4-Dioxane and Toluene are standard. Water is often added in Suzuki couplings (4:1 ratio) to solubilize inorganic bases and promote transmetalation.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 2-chloroquinoline with phenylboronic acid.

Reagents & Equipment[3][5][6][7]

-

Substrate: 2-Chloroquinoline (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G3 (2-5 mol%)

-

Base: K3PO4 (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology

-

Catalyst Pre-complexation (If using Pd(OAc)2 + Ligand):

-

In a vial, dissolve Pd(OAc)2 and SPhos in a small amount of anhydrous dioxane. Stir at room temperature (RT) for 10 minutes. Observation: Solution should turn from orange/red to a lighter yellow/orange, indicating ligation.

-

Note: Using a precatalyst (e.g., XPhos Pd G3) bypasses this step and ensures a 1:1 Pd:L ratio.

-

-

Reaction Setup:

-

To a reaction vial equipped with a stir bar, add 2-chloroquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Evacuate and backfill the vial with Argon (3 cycles).

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane/Water (4:1). Concentration should be approx 0.1 M - 0.2 M with respect to the quinoline.

-

Critical: Degassing is vital. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.[2]

-

-

Reaction:

-

Add the catalyst solution (or solid precatalyst) under Argon flow.[5]

-

Seal the vial and heat to 80–100 °C .

-

Monitor via TLC or LCMS after 2 hours. 2-chloroquinolines may require 4–12 hours for full conversion depending on steric hindrance.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc and wash with water and brine.

-

Dry organic layer over Na2SO4, filter, and concentrate.[5]

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Protocol 2: Buchwald-Hartwig Amination

Objective: Amination of 2-chloroquinoline with a secondary amine (e.g., morpholine).

Reagents & Equipment[3][5][6][7]

-

Substrate: 2-Chloroquinoline (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (1-3 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane[6]

-

Atmosphere: Strict Inert Atmosphere (Glovebox or Schlenk line preferred)

Step-by-Step Methodology

-

Preparation:

-

Flame-dry the reaction vessel and cool under Argon. Moisture kills this reaction by protonating the base.

-

-

Charging Solids:

-

Add BrettPhos Pd G3 precatalyst, NaOtBu, and 2-chloroquinoline to the vessel inside a glovebox or under strong Argon flow.

-

-

Solvent & Amine Addition:

-

Add anhydrous Toluene (0.2 M).

-

Add the amine via syringe.

-

-

Reaction:

-

Heat to 100 °C .

-

Self-Validation: The reaction mixture often turns dark brown/black as the active catalytic species forms and turns over.

-

Monitor by LCMS. 2-chloroquinolines are reactive enough that conversion is often complete within 2-6 hours.

-

-

Workup:

Data & Troubleshooting

Representative Optimization Data (Simulated based on literature trends)

The following table illustrates why specific ligands are chosen for 2-chloroquinolines.

| Entry | Catalyst System | Base | Yield (%) | Notes |

| 1 | Pd(PPh3)4 | Na2CO3 | < 20% | PPh3 is too weak a donor for efficient oxidative addition of chlorides. |

| 2 | Pd(dppf)Cl2 | K2CO3 | 45% | Better, but significant unreacted starting material. |

| 3 | Pd(OAc)2 + SPhos | K3PO4 | 92% | Optimal. High conversion, minimal homocoupling. |

| 4 | Pd(OAc)2 + XPhos | K3PO4 | 88% | Excellent alternative, especially for sterically hindered boronic acids. |

Experimental Decision Tree

Use this workflow to determine the correct path for your specific substrate.

Caption: Decision tree for selecting reaction conditions based on substrate sensitivity and coupling partner.

References

-

BenchChem. "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline."[1] Link

-

Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling of Aryl Chlorides."[9] Journal of the American Chemical Society, 2000.[5][9] Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. jmcct.com [jmcct.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

Troubleshooting & Optimization

troubleshooting failed reactions with 2-Chloro-6-ethoxyquinoline-3-carbonitrile

Product ID: 2-Cl-6-OEt-3-CN-Q CAS: 281208-98-8 (Related analog reference) Application: Key intermediate for Irreversible EGFR Tyrosine Kinase Inhibitors (e.g., Pelitinib/EKB-569).[1]

Executive Summary

You are likely using 2-Chloro-6-ethoxyquinoline-3-carbonitrile as an electrophile to synthesize 4-anilinoquinoline kinase inhibitors via Nucleophilic Aromatic Substitution (

While the 3-cyano group activates the 2-position, the 6-ethoxy group acts as a resonance donor , partially deactivating the ring compared to unsubstituted 3-cyanoquinolines.[1] This electronic "push-pull" creates a specific reactivity window that often requires protonation of the quinoline nitrogen (acid catalysis) to proceed efficiently.

This guide addresses the three most common failure modes: Stalled

Module 1: Troubleshooting Reactions (Aniline Coupling)

Context: The displacement of the 2-Chloro atom by an aniline (e.g., 3-chloro-4-fluoroaniline) is the critical step in synthesizing Pelitinib-like scaffolds.[1]

Issue 1: Reaction Stalls at <50% Conversion

Symptom: LCMS shows starting material (SM) remaining despite heating at reflux for 12+ hours. Root Cause: The 6-ethoxy group donates electron density into the ring, raising the LUMO energy and making the C-2 position less electrophilic. The nucleophile (aniline) is likely too weak to attack the neutral quinoline efficiently.

Corrective Protocol (Acid Catalysis):

-

Switch Solvent: Move from Ethanol (

C) to 2-Ethoxyethanol ( -

Add Catalyst: Add 1.0 equivalent of Pyridine Hydrochloride or Conc. HCl (catalytic amount, e.g., 5-10 mol%, is often insufficient; stoichiometric acid helps protonate the quinoline N, making it highly electrophilic).

-

Mechanism: The protonated quinolinium species is significantly more susceptible to nucleophilic attack than the neutral species.

Issue 2: Product Precipitates as a Gum/Oil

Symptom: Upon cooling, the product oils out, trapping impurities. Root Cause: The hydrochloride salt of the product is forming but is partially soluble in the hot alcohol.

Workup Optimization:

-

Cool reaction to Room Temperature (RT).

-

Dilute with Ethyl Acetate (EtOAc) and wash with Saturated

to free-base the product. -

The free base is often more crystalline. Recrystallize from MeCN or IPA .

Visual Troubleshooting Guide ( )

Caption: Decision tree for optimizing

Module 2: Nitrile Stability & Hydrolysis

Context: The 3-cyano group is electron-withdrawing.[1] Under harsh acidic or basic conditions (often used to force the

FAQ: Preventing Hydrolysis

Q: I see a new peak [M+18] in LCMS. What is it? A: This is likely the primary amide , resulting from the hydration of the nitrile.

-

Cause: Presence of water in the solvent + Acid/Base + Heat.[3][4]

-

Fix: Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves). If using HCl, use 4M HCl in Dioxane rather than aqueous HCl.

Q: Can I reverse the hydrolysis? A: No. Once the amide forms, it is stable. You must prevent it.

-

Protocol Adjustment: If acid catalysis causes hydrolysis, switch to thermal activation in a high-boiling, non-nucleophilic solvent like Diphenyl ether or Sulfolane at 160-180°C (no acid).[1]

Hydrolysis Risk Table:

| Condition | Risk Level | Product Formed |

| NaOH / MeOH / RT | Low | Stable |

| NaOH / Water / Reflux | High | Carboxylic Acid |

| HCl (aq) / Reflux | High | Amide -> Acid |

| HCl (gas) / Dioxane / Reflux | Low | Stable (if dry) |

Module 3: Palladium-Catalyzed Couplings (Suzuki/Buchwald)[1]

Context: Replacing the 2-Cl with an aryl group or performing Buchwald-Hartwig amination.